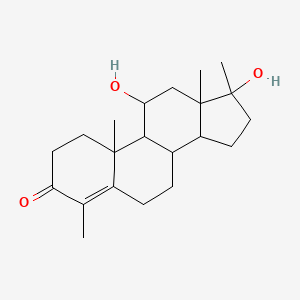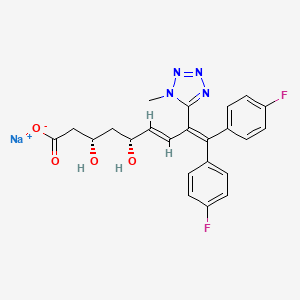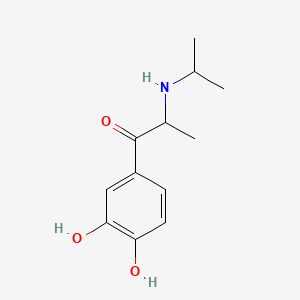
Benzothiazepine analog 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazepine analog 4 is a derivative of the benzothiazepine class of compounds, which are known for their diverse pharmacological properties. Benzothiazepines are heterocyclic compounds containing a benzene ring fused to a thiazepine ring. These compounds have been extensively studied for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases, neurodegenerative disorders, and as calcium channel blockers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazepine analog 4 typically involves the condensation of 2-aminobenzenethiol with α-haloketones or α-haloesters under basic conditions. The reaction proceeds through the formation of an intermediate thioether, which cyclizes to form the benzothiazepine ring. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents such as dimethylformamide or tetrahydrofuran.
-
Step 1: Formation of Thioether
Reagents: 2-aminobenzenethiol, α-haloketone (or α-haloester)
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Product: Thioether intermediate
-
Step 2: Cyclization
Conditions: Heating, solvent (e.g., tetrahydrofuran)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for reagent addition and product isolation. The reaction conditions are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazepine analog 4 undergoes various chemical reactions, including:
-
Oxidation: The sulfur atom in the thiazepine ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Products: Sulfoxides, sulfones
-
Reduction: The carbonyl group in the benzothiazepine ring can be reduced to form alcohols.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
Products: Alcohols
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reagents: Nitric acid, halogens (e.g., chlorine, bromine)
Conditions: Acidic or basic conditions
Products: Nitrobenzothiazepines, halobenzothiazepines
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its role in modulating biological pathways, particularly those involving calcium signaling.
Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases and stroke.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Benzothiazepine analog 4 involves its interaction with calcium ion channels. By binding to these channels, it modulates the flow of calcium ions into cells, which is crucial for various cellular processes. This modulation helps in reducing calcium overload in neurons, thereby providing neuroprotection in conditions such as stroke and neurodegenerative diseases . The compound also exhibits antioxidant properties, further contributing to its protective effects.
Comparación Con Compuestos Similares
Benzothiazepine analog 4 is compared with other benzothiazepine derivatives and similar compounds:
Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina. This compound shares similar calcium channel blocking properties but may have different pharmacokinetic profiles.
CGP37157: Another benzothiazepine derivative known for its neuroprotective properties.
Verapamil: A phenylalkylamine calcium channel blocker used for similar indications as diltiazem. This compound may offer advantages in terms of selectivity and reduced side effects.
Propiedades
Fórmula molecular |
C21H18N2O2S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C21H18N2O2S/c1-22(2)21(24)25-19-17-12-8-14-23(17)16-11-6-7-13-18(16)26-20(19)15-9-4-3-5-10-15/h3-14H,1-2H3 |
Clave InChI |
FGXDSIINDRBSII-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![acetyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782408.png)



![Acetyloxymethyl 6-(1-hydroxyethyl)-7-oxo-3-pyridin-3-yl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10782424.png)

![2,7-diethyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B10782427.png)
![2-Propen-1-aminium, N-(2-amino-2-oxoethyl)-3-[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]-N-ethyl-N-methyl-, inner salt, (2E)-](/img/structure/B10782436.png)

![(2E)-2-[(4-methoxy-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]-7-pyridin-3-ylheptanoic acid](/img/structure/B10782454.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide](/img/structure/B10782466.png)
![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)
